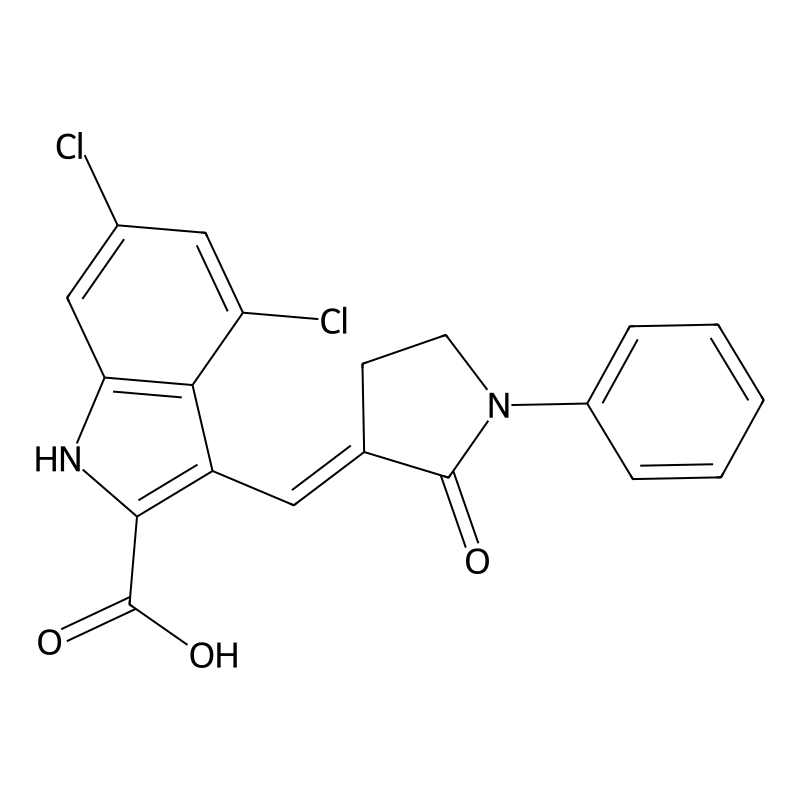

1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- is a complex organic compound belonging to the indolecarboxylic acid family. This class encompasses compounds that feature an indole structure with a carboxylic acid functional group. The specific compound is characterized by its dichlorinated indole structure and the presence of a pyrrolidinylidene moiety, which contributes to its unique properties and potential biological activities. The molecular formula for this compound is C20H14Cl2N2O3, with a molecular weight of approximately 401.2 g/mol .

- Electrophilic Aromatic Substitution: The chlorine atoms on the indole ring can activate the aromatic system for further substitutions.

- Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.

- Reduction Reactions: The carbonyl group in the pyrrolidinylidene moiety can be reduced to form alcohols or other derivatives.

Research indicates that compounds in the indolecarboxylic acid class often exhibit significant biological activities, including:

- Antimicrobial Properties: Indole derivatives have been shown to possess antibacterial and antifungal activities.

- Anti-inflammatory Effects: Certain derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory therapies.

- Cytotoxicity Against Cancer Cells: Some studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, although specific data on this compound's activity remains limited.

The synthesis of 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- can involve several steps:

- Formation of the Indole Core: Starting from appropriate precursors such as aniline derivatives and using cyclization methods.

- Introduction of Chlorine Atoms: Chlorination can be achieved through electrophilic chlorination methods.

- Formation of the Pyrrolidinylidene Moiety: This may involve condensation reactions between suitable carbonyl compounds and pyrrolidine derivatives.

- Final Coupling Reactions: The final product can be obtained through coupling reactions that link the indole and pyrrolidinylidene components.

The compound shows promise in various applications:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.

- Chemical Research: It can be used as a building block in organic synthesis and materials science.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest:

- Protein Binding: Investigations into how this compound interacts with specific proteins (e.g., enzymes) could reveal its mechanism of action.

- Metabolic Pathways: Understanding how it is metabolized in vivo could provide insights into its efficacy and safety profile.

Several compounds share structural features with 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)-. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-1H-Indole-2-Carboxylic Acid | Indole structure with a single chlorine atom | Lower complexity compared to the target compound |

| Monosodium 4,6-Dichloroindole | Similar dichlorination but lacks the pyrrolidinylidene moiety | Focused more on salt forms |

| 1H-Indole-3-carboxylic Acid | Indole core with different substitution pattern | Different biological activity profile |

The uniqueness of 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- lies in its specific combination of functional groups and structural complexity, which may contribute to distinct biological activities not observed in simpler analogs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Wallace MS, Rowbotham MC, Katz NP, Dworkin RH, Dotson RM, Galer BS, Rauck RL, Backonja MM, Quessy SN, Meisner PD. A randomized, double-blind, placebo-controlled trial of a glycine antagonist in neuropathic pain. Neurology. 2002 Dec 10;59(11):1694-700. PubMed PMID: 12473754.

3: Iavarone L, Hoke JF, Bottacini M, Barnaby R, Preston GC. First time in human for GV196771: interspecies scaling applied on dose selection. J Clin Pharmacol. 1999 Jun;39(6):560-6. PubMed PMID: 10354959.